![molecular formula C15H14N2O2S B13809554 6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at reflux temperature. The resulting product is then subjected to further reactions to introduce the imidazole ring and the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxylic acid.
Reduction: 6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets. For example, in anticancer studies, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death). The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Bromophenyl)imidazo[2,1-B]thiazole-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity on human tumor cell lines.
Imidazo[2,1-B]thiazole-based chalcones: Studied for their anticancer activities and molecular docking studies.
Uniqueness
6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is unique due to the presence of both ethoxy and carboxaldehyde functional groups, which contribute to its distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C15H14N2O2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
6-(2-ethoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C15H14N2O2S/c1-3-19-13-7-5-4-6-11(13)14-12(8-18)17-10(2)9-20-15(17)16-14/h4-9H,3H2,1-2H3 |
Clé InChI |
MVQIMWFZPWVPKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C2=C(N3C(=CSC3=N2)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




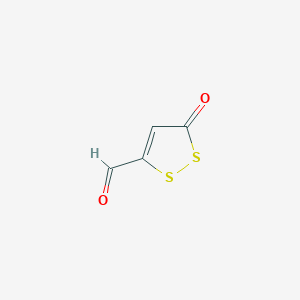
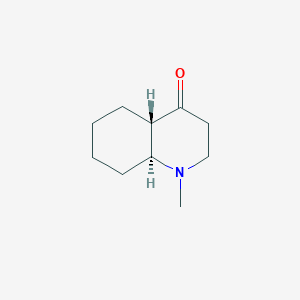

![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)

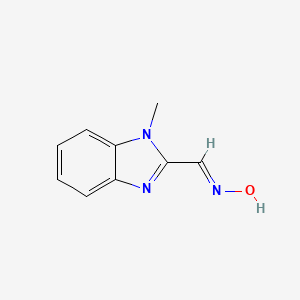

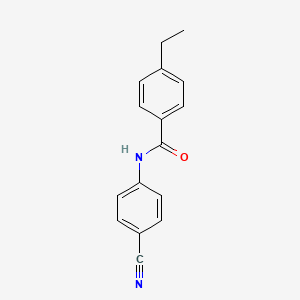
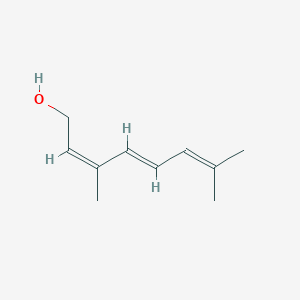
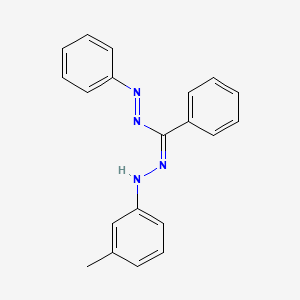
![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)

